molecular formula C5H4F3N B1316070 1-(Trifluoromethyl)cyclopropane-1-carbonitrile CAS No. 96110-56-4

1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Cat. No.: B1316070
CAS No.: 96110-56-4
M. Wt: 135.09 g/mol
InChI Key: VZQMRRQNVCBXHM-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a cyclic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further bonded to a carbonitrile group. This compound is known for its high solubility in water and low toxicity, making it a valuable reagent in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 1,1,1-trifluoro-2-bromoethane with sodium cyanide in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form 1-(trifluoromethyl)acetonitrile. This intermediate is then reacted with cyclopropane in the presence of a strong base like sodium hydride or potassium tert-butoxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium cyanide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed:

    Substitution Products: Various substituted cyclopropane derivatives.

    Oxidation Products: Oxidized forms of the cyclopropane ring.

    Reduction Products: Reduced forms of the carbonitrile group.

    Coupling Products: Complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

1-(Trifluoromethyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in reactions involving the formation of carbon-carbon bonds.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug delivery due to its high solubility and low toxicity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cyclopropane-1-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopropane ring provides structural rigidity, while the carbonitrile group can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • 1-(Trifluoromethyl)cyclopropane-1-methanol
  • 1-(Trifluoromethyl)cyclopropane-1-amine

Uniqueness: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is unique due to its combination of a trifluoromethyl group, a cyclopropane ring, and a carbonitrile group. This combination imparts distinct chemical and physical properties, such as high solubility in water and low toxicity, which are advantageous for various scientific applications.

Properties

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQMRRQNVCBXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573695
Record name 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96110-56-4
Record name 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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